molecular formula C14H10N2O B11751345 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde

1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B11751345
M. Wt: 222.24 g/mol
InChI Key: AACIUVIXUXCQEO-UHFFFAOYSA-N
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Description

1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde is an aromatic heterocyclic compound that has garnered significant interest due to its unique chemical structure and versatile applications. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and an aldehyde group at the 3-position. The combination of these functional groups imparts distinct chemical properties, making it valuable in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the one-pot condensation approach, where starting materials such as 2-aminopyridine and benzaldehyde undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the formation of the imidazo[1,5-a]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde varies depending on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Optoelectronic Devices: In OLEDs, the compound acts as an emitter, where it undergoes electronic transitions that result in the emission of light.

Comparison with Similar Compounds

1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1-phenylimidazo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-13-15-14(11-6-2-1-3-7-11)12-8-4-5-9-16(12)13/h1-10H

InChI Key

AACIUVIXUXCQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C=O

Origin of Product

United States

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